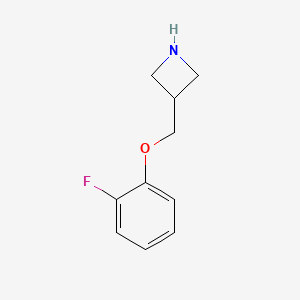

3-(2-Fluoro-phenoxymethyl)-azetidine

Description

3-(2-Fluoro-phenoxymethyl)-azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2-fluoro-phenoxymethyl group. Azetidines are pharmacologically significant due to their conformational rigidity, metabolic stability, and ability to modulate physicochemical properties such as polarity and solubility. The 2-fluoro-phenoxymethyl substituent likely enhances lipophilicity and bioavailability while introducing electronic effects that influence binding interactions. Azetidine derivatives are prevalent in drug discovery, exemplified by their roles in calcium channel blockers (e.g., azelnidipine) and natural products with cytotoxic and antimicrobial activities .

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

3-[(2-fluorophenoxy)methyl]azetidine |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-2-4-10(9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2 |

InChI Key |

MFYBAZBLPZJNPP-UHFFFAOYSA-N |

SMILES |

C1C(CN1)COC2=CC=CC=C2F |

Canonical SMILES |

C1C(CN1)COC2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural and Functional Group Variations

Azetidine derivatives vary widely in substituents and functional groups, which critically impact their biological activity and physicochemical properties. Key examples include:

Key Insights :

Physicochemical Properties

The topological polar surface area (TPSA) and logD (lipophilicity) are critical determinants of bioavailability and permeability:

Key Insights :

Pharmacological Activity

Azetidine derivatives exhibit diverse biological activities, as highlighted below:

Stat3 Inhibition

- This compound analogues: Inhibit Stat3 phosphorylation and nuclear translocation at 1 μM in triple-negative breast cancer (TNBC) cells, with minimal off-target effects on JAK2, Src, or Akt pathways .

- Piperidine/Pyrrolidine Analogues : Azetidine-based inhibitors (e.g., compound 18) are less potent than piperidine counterparts but regain potency with methyl substitutions (e.g., cis-rac-19, trans-rac-20) .

Antimicrobial Activity

- Chloro/Seleno-azetidine derivatives: Exhibit broad-spectrum antibacterial activity (e.g., against E. coli and S. aureus) via C=O and halogen interactions .

- Azetidine VOCs: Simple azetidine (without substituents) shows antifungal activity in Trichoderma species, but complex derivatives like this compound likely offer enhanced specificity .

Neuroprotective and Antioxidant Effects

- 3-Aryl-azetidinyl acetic acid esters : Demonstrated neuroprotective activity in vitro, with quaternary carbon (δ 40.1 ppm) and methylene (δ 45.1 ppm) signals confirming structural integrity .

- Exocyclic azetidines : Compounds 36–41 show improved antioxidant properties compared to larger cyclic amines (e.g., compound 43) .

Metabolic Stability and Toxicity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.